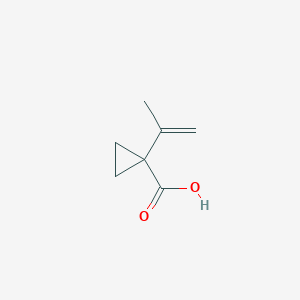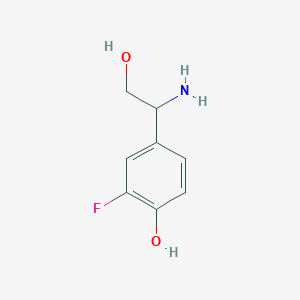
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is a chemical compound with the molecular formula C8H10FNO2 It is a phenolic compound that contains an amino group and a hydroxyl group attached to an ethyl chain, along with a fluorine atom on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-fluorophenol typically involves the reaction of 4-fluorophenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 4-fluorophenol as the starting material, which undergoes a nucleophilic substitution reaction with an amino alcohol, such as 2-aminoethanol, in the presence of a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(1-Amino-2-oxoethyl)-2-fluorophenol, while reduction of the amino group may produce 4-(1-Aminoethyl)-2-fluorophenol.
Applications De Recherche Scientifique
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Similar structure but lacks the fluorine atom.
4-(2-Hydroxyethyl)phenol: Contains a hydroxyl group on the ethyl chain but lacks the amino group.
4-Fluorophenol: Contains the fluorine atom but lacks the amino and hydroxyl groups.
Uniqueness
4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is unique due to the presence of both amino and hydroxyl groups on the ethyl chain, along with the fluorine atom on the benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H10FNO2 |
|---|---|
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
4-(1-amino-2-hydroxyethyl)-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2 |
Clé InChI |
RTUHFQCQTIEVGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(CO)N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)
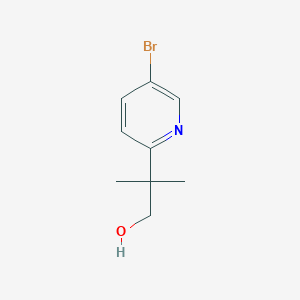
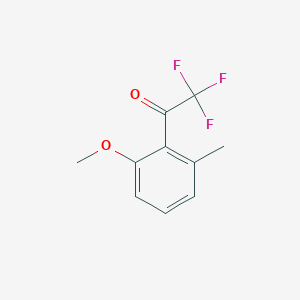
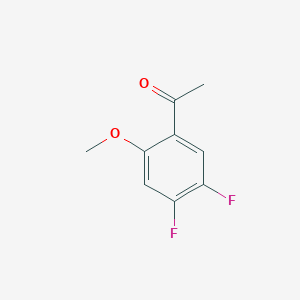
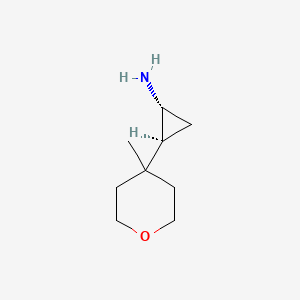
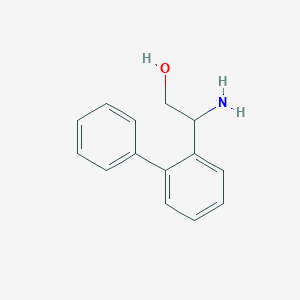
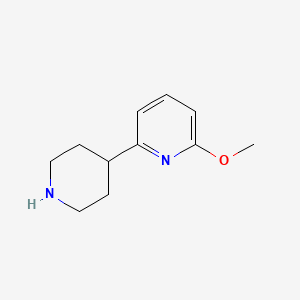
![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)



![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)
